molecular formula C22H21ClN2OS B11323456 4-[(4-chlorobenzyl)sulfanyl]-1-(2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-[(4-chlorobenzyl)sulfanyl]-1-(2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11323456
M. Wt: 396.9 g/mol
InChI Key: WOZBYKUXKZUOSP-UHFFFAOYSA-N
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Description

4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that features a cyclopenta[d]pyrimidin-2-one core structure This compound is characterized by the presence of a 4-chlorophenyl methyl sulfanyl group and a 2-phenylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopenta[d]pyrimidin-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the core structure.

    Introduction of the 4-Chlorophenyl Methyl Sulfanyl Group: This can be achieved through a nucleophilic substitution reaction where a 4-chlorophenyl methyl sulfide is reacted with a suitable electrophile.

    Attachment of the 2-Phenylethyl Group: This step typically involves a Friedel-Crafts alkylation reaction using 2-phenylethyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the carbonyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the alcohol derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl Methyl Sulfide: Shares the chlorophenyl methyl sulfanyl group but lacks the cyclopenta[d]pyrimidin-2-one core.

    2-Phenylethylamine: Contains the 2-phenylethyl group but lacks the complex core structure.

Uniqueness

4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its combination of functional groups and core structure, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C22H21ClN2OS

Molecular Weight

396.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-1-(2-phenylethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C22H21ClN2OS/c23-18-11-9-17(10-12-18)15-27-21-19-7-4-8-20(19)25(22(26)24-21)14-13-16-5-2-1-3-6-16/h1-3,5-6,9-12H,4,7-8,13-15H2

InChI Key

WOZBYKUXKZUOSP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)Cl)CCC4=CC=CC=C4

Origin of Product

United States

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